molecular formula C14H18FN3O2 B11740140 4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol

4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol

Cat. No.: B11740140
M. Wt: 279.31 g/mol
InChI Key: LRQDOUVFVPOWQL-UHFFFAOYSA-N
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Description

4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol is a complex organic compound that features a pyrazole ring substituted with a fluoroethyl group, a methoxyphenol moiety, and an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the fluoroethyl group. The methoxyphenol moiety is then attached through an aminomethyl linkage. The reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoroethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce amines.

Scientific Research Applications

4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets. The fluoroethyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H18FN3O2

Molecular Weight

279.31 g/mol

IUPAC Name

4-[[[2-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]-2-methoxyphenol

InChI

InChI=1S/C14H18FN3O2/c1-20-14-8-11(2-3-13(14)19)9-16-10-12-4-6-17-18(12)7-5-15/h2-4,6,8,16,19H,5,7,9-10H2,1H3

InChI Key

LRQDOUVFVPOWQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=NN2CCF)O

Origin of Product

United States

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